![molecular formula C17H17N7O B2434477 [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone CAS No. 727690-16-6](/img/structure/B2434477.png)
[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone, also known as PTPM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. PTPM is a novel chemical entity that has been synthesized through a multistep process and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
- The synthesized derivatives were screened for antibacterial properties. Tetrazole-containing compounds often exhibit bioactivity due to their unique structure. These derivatives could potentially combat bacterial infections by targeting specific enzymes or pathways .
- Tetrazole moieties have been investigated as anticancer agents. This compound might interfere with cancer cell growth, proliferation, or signaling pathways. Further studies are needed to explore its efficacy against specific cancer types .
- Tuberculosis (TB) remains a global health challenge. The synthesized compounds were evaluated for antitubercular activity. TB is interconnected with cancer, and novel drugs are urgently needed. This compound could contribute to TB treatment .
- Computational docking studies were conducted to understand how this compound interacts with enzymes. Specifically, it was studied against P38 MAP kinase protein. Such studies provide insights into potential binding sites and mechanisms of action .
- Calculated ADME (absorption, distribution, metabolism, and excretion) properties indicated good bioavailability. These compounds might be suitable for drug development, with minimal risk of harmful toxic effects .
- Tetrazole derivatives have a wide range of biological properties, including antifungal, anti-inflammatory, antimalarial, and antiviral effects. Investigating this compound’s activity in these areas could yield promising results .
Antibacterial Activity
Anticancer Potential
Antitubercular Properties
In Silico Docking Studies
Bioavailability and Drug Potential
Pharmacological Applications Beyond TB and Cancer
Mechanism of Action
Target of Action
The primary targets of [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone are currently unknown. The compound is a derivative of tetrazole and piperazine, both of which have been associated with various biological activities . .
Mode of Action
The mode of action of [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone is not well-documented. Given its structural components, it may interact with its targets through a variety of mechanisms. For instance, tetrazole derivatives have been known to interact with receptors or enzymes, leading to changes in cellular processes . Similarly, piperazine derivatives have been associated with various biological activities, including acting as antagonists or inhibitors for certain receptors .
Biochemical Pathways
For example, tetrazole derivatives have been associated with antibacterial, antifungal, antitumor, and anti-inflammatory activities , while piperazine derivatives have been linked to antiviral, antipsychotic, and antimicrobial activities .
Pharmacokinetics
Tetrazole derivatives are generally known for their good bioavailability due to their ability to penetrate cell membranes . Similarly, piperazine derivatives are known for their wide distribution and metabolism .
Result of Action
Based on the known activities of tetrazole and piperazine derivatives, it could potentially have a variety of effects, such as inhibiting the growth of bacteria or fungi, reducing inflammation, or inhibiting the activity of certain receptors or enzymes .
properties
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-16(14-5-4-8-18-13-14)22-9-11-23(12-10-22)17-19-20-21-24(17)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYYLHLQNXYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)
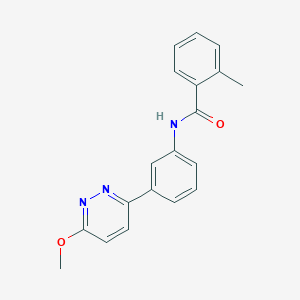
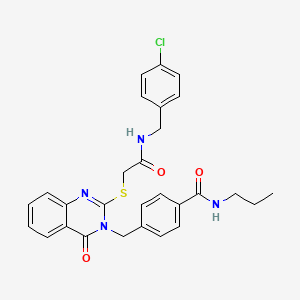
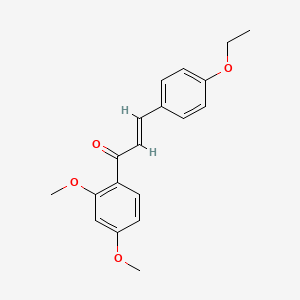
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
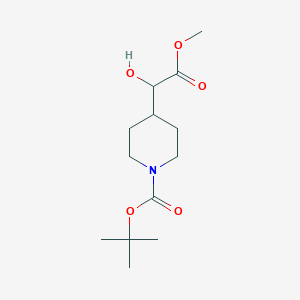
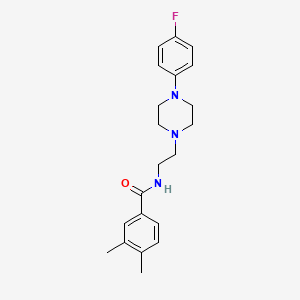
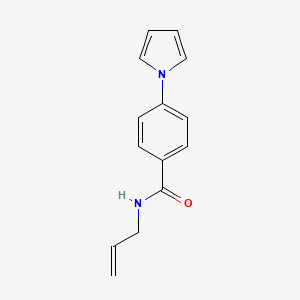


![3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2434413.png)
![6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2434414.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)
